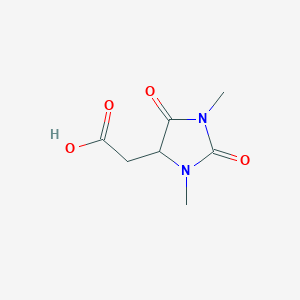
(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves multiple steps, typically starting with the preparation of imidazole derivatives. Common synthetic routes include:
Condensation Reactions: Using 1,2-diketones and ammonium acetate with aldehydes and anilines under various catalytic conditions.
Cyclization Reactions: Forming the imidazole ring through cyclization of appropriate precursors.
Oxidation and Reduction: Employing oxidizing or reducing agents to achieve the desired functional groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as microreactors and green chemistry approaches .
化学反応の分析
(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form different oxidation states.
Reduction: Using reducing agents to modify the compound’s functional groups.
Substitution: Participating in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid can be compared with other imidazole derivatives, such as:
Imidazole-4-acetic acid: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
2,4-Dimethylimidazole: Another imidazole derivative with different functional groups and applications.
生物活性
(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid (commonly referred to as DDAA) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of DDAA based on various research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
DDAA is characterized by its imidazolidinone core structure, which is known for its ability to interact with various biological targets. The molecular formula of DDAA is C7H10N2O3, and it features two carbonyl groups that contribute to its reactivity and biological activity.
DDAA's biological effects are primarily attributed to its interaction with key enzymes and cellular pathways. It has been shown to:
- Inhibit NAD Biosynthesis : DDAA participates in the inhibition of NAD biosynthesis pathways, which are crucial for cellular energy metabolism. This action can lead to altered cellular signaling and metabolic processes .
- Modulate Enzyme Activity : The compound interacts with specific enzymes involved in metabolic pathways, potentially influencing their activity and function .
- Antibacterial Activity : Research indicates that DDAA exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as low as 3.91 mg/L for certain strains, suggesting significant antibacterial potential .
Biological Activity Data
The following table summarizes the biological activity of DDAA against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Bacillus cereus | 16 µg/mL | 32 µg/mL |
| Staphylococcus aureus | 8 µg/mL | 16 µg/mL |
| Escherichia coli | 32 µg/mL | 64 µg/mL |
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of DDAA against several bacterial strains using broth dilution methods. The results indicated that DDAA exhibited potent antibacterial effects comparable to established antibiotics such as oxacillin and cefuroxime . -
Cellular Effects :
In vitro studies have shown that DDAA affects cell growth and viability in mammalian cell lines. At varying concentrations, it has been demonstrated to influence collagen secretion and overall cell health . -
Toxicity Assessment :
Toxicity studies indicate that DDAA displays low toxicity at effective concentrations. This characteristic is essential for its potential therapeutic applications, particularly in formulations intended for long-term use .
特性
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-8-4(3-5(10)11)6(12)9(2)7(8)13/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPGSOZBQHXNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599141 |
Source


|
| Record name | (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26972-48-5 |
Source


|
| Record name | (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














